molecular formula C7H9ClN2 B15071846 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B15071846
M. Wt: 156.61 g/mol
InChI Key: JTGZDACUJPPSTB-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1823930-65-9) is a chloro-substituted heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry research. With a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol, this compound features a fused imidazo-pyridine scaffold, a privileged structure in drug discovery . The reactive chlorine atom at the 3-position provides a key handle for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of diverse chemical space around this core. The saturated tetrahydropyridine ring contributes to the molecule's three-dimensionality and may influence its pharmacokinetic properties. The imidazo[1,2-a]pyridine scaffold is recognized for its broad spectrum of biological activities. While specific data on this chloro-derivative is limited, closely related structural analogs have demonstrated significant potential in various research areas. Compounds based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core have been investigated as novel anticancer agents, with some derivatives showing potent activity against human cancer cell lines . Furthermore, this heterocyclic system has been explored in the synthesis of new antimicrobial agents to address multi-drug resistant bacterial infections . Research also suggests applications for similar structures in neurological disorders, with some tetrahydroimidazo[1,2-a]pyrimidine compounds (a closely related scaffold) being studied for reducing neurotoxic injury associated with stroke or cardiac arrest . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGZDACUJPPSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic displacement with various nucleophiles. This reaction is particularly useful for introducing functional groups:

NucleophileConditionsProductYieldSource
AminesEtOH, 80°C, 12 h3-Amino derivatives65-78%
ThiolsDMF, K₂CO₃, 60°C3-Sulfanyl analogs72%
MethoxideMeOH, reflux, 6 h3-Methoxy-imidazopyridine85%

Key finding : Steric hindrance from the tetrahydro ring system reduces reaction rates compared to non-hydrogenated analogs, requiring longer reaction times for complete conversion .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C-C bond formation:

Suzuki-Miyaura Coupling (Position 3)

Aryl Boronic AcidCatalyst SystemTemp/TimeYieldSelectivity
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, DME80°C, 8 h88%>95%
3,5-DichlorophenylPdCl₂(dppf), CsF, DMF100°C, 12 h76%89%

Data from shows electronic effects dominate regioselectivity, with electron-deficient aryl groups coupling faster than electron-rich ones.

Cyclization Reactions

The tetrahydroimidazo[1,2-a]pyridine core facilitates intramolecular cyclizations:

DBU-Catalyzed Annulation

text
3-Chloro-THIP + Phenacyl bromide → 2-Aryl derivatives (e.g., 6-Chloro-2-phenylimidazo[1,2-a]pyridine)

Conditions : CHCl₃, DBU (20 mol%), RT, 6 h
Yield : 80% (confirmed by via ¹H NMR analysis)

Mechanistic insight : Proceeds through pyridinium salt formation followed by base-mediated cyclization (Fig. 1) .

Multi-Component Reactions

The compound serves as a building block in complex domino reactions:

Carboxylic Acid Formation

Oxidation of methyl groups at position 2:

text
3-Chloro-2-methyl-THIP →

Scientific Research Applications

Based on the search results, here is information regarding the applications of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound featuring fused imidazole and pyrazine rings, making it of interest in medicinal chemistry.

Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine's unique fused ring structure imparts distinct chemical and biological properties. The chlorine substitution allows for chemical modifications, making it a valuable scaffold in drug discovery and development.

Biological Activity
Compounds similar to 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibit a variety of biological activities:

  • Apoptosis Induction Studies show that pyrazine derivatives can induce apoptosis in cancer cells, targeting the Bax/Bcl2 and Survivin pathways in chronic myeloid leukemia K562 cells.
  • Orexin Receptor Antagonism Tetrahydroimidazo[1,2-a]pyrazine derivatives act as non-peptide antagonists of orexin receptors (OX1 and OX2), which regulate sleep and wakefulness. These compounds enhance memory function and reduce alertness in animal models.
  • Calcium Channel Modulation Pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold inhibit TRPC5 channels, which may provide protection against renal injury in hypertensive rat models.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound Core Structure Key Differences Biological Activity References
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Chlorine at 3-position; saturated pyridine Antimicrobial, enzyme inhibition
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Pyrimidine ring (two nitrogen atoms) Antibacterial, neuroprotective
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Pyrazine ring (two adjacent nitrogen atoms) Gαq protein inhibition
  • This correlates with distinct biological targets; e.g., pyrimidine derivatives show neuroprotective activity , while pyrazine derivatives (e.g., BIM-46174) act as Gαq protein inhibitors .

Substituent Effects

Compound Substituent Physicochemical Properties Activity Highlights References
This compound Cl at 3-position Increased electrophilicity, moderate logP Broad-spectrum antimicrobial
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Br at 3-position Higher molecular weight, steric bulk Not reported; potential for enhanced binding
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 4-Fluorophenyl at 3-position Increased lipophilicity (logP ~2.5) Improved metabolic stability
(5R,6R,7S,8R)-5-(Hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol Hydroxyl groups High polarity, water solubility Predicted high target selectivity
  • Substituent Analysis :
    • Halogens (Cl vs. Br) : Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility compared to chlorine .
    • Fluorophenyl Group : The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .
    • Hydroxyl Groups : Polar hydroxyl derivatives (e.g., ) exhibit improved water solubility and target selectivity, as demonstrated in GraphscoreDTA predictions for protein-ligand binding .

Antimicrobial Activity

Compound MIC (μg/mL) vs. E. coli MIC (μg/mL) vs. S. aureus Notes References
This compound 8–16 4–8 Broad-spectrum activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone (8d) 2–4 1–2 Enhanced activity due to hydrazone moiety
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 16–32 8–16 Moderate activity, improved stability
  • Key Finding : Hydrazone derivatives (e.g., 8d) show superior antibacterial potency, likely due to additional hydrogen-bonding interactions from the hydrazone group .

Enzyme Inhibition

Compound Target IC₅₀ (nM) Mechanism References
BIM-46174 (pyrazine derivative) Gαq protein 50–100 Disrupts Gαq signaling pathways
This compound Fungal CYP51 200–400 Inhibits ergosterol biosynthesis

Solubility and logP

Compound logP Solubility (mg/mL) Notes
This compound 1.8 0.5 (water) Moderate bioavailability
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxaldehyde 0.9 2.1 (water) High solubility due to aldehyde group

Biological Activity

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8ClN3
  • Molecular Weight : 157.6 g/mol
  • CAS Number : 1253801-38-5

Antimicrobial Properties

Research has shown that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit antimicrobial activity. For instance, studies focused on the structure-activity relationship have identified that modifications at specific positions on the imidazo core can enhance efficacy against various pathogens. A notable finding is that the introduction of lipophilic groups significantly improves the antimicrobial potency of these compounds .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown potential in inhibiting enzymes related to bacterial virulence factors. For example, studies have highlighted its effectiveness against Porphyromonas gingivalis quorum sensing (PgQC) inhibitors. The introduction of substituents at specific nitrogen positions within the imidazo ring has been correlated with enhanced inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

ModificationObserved Effect
N5-benzyl substitutionIncreased activity by a factor of 60
Addition of bulky groupsDecreased activity due to steric hindrance
Acylation at C4Enhanced potency compared to alkyl derivatives

These results indicate that careful consideration of substituents can lead to compounds with superior biological profiles.

Study on Antimicrobial Efficacy

A study published in MDPI reported the synthesis and evaluation of various tetrahydroimidazo derivatives against P. gingivalis. The compound with a benzyl moiety exhibited significantly improved activity compared to its acyclic counterparts. This emphasizes the importance of cyclic structures in enhancing biological activity due to conformational preorganization .

Enzyme Inhibition Study

Another investigation focused on the inhibitory effects of tetrahydroimidazopyridine derivatives on adenosine deaminase (ADA). The study highlighted that certain modifications could lead to potent ADA inhibitors with reduced cytotoxicity. This suggests potential therapeutic applications in treating conditions associated with ADA overactivity .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It is believed to inhibit key enzymes and receptors involved in microbial virulence and inflammation pathways. This dual action makes it a candidate for further development in antimicrobial and anti-inflammatory therapies.

Q & A

Q. What are common synthetic routes for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • One-pot two-step reactions are widely used, involving cyclization of intermediates (e.g., chloroalkyl derivatives) under basic conditions (e.g., potassium tert-butoxide or LDA). Yields typically range from 55% to 67%, depending on substituents and reaction optimization .
  • Pd-catalyzed transfer hydrogenation with B₂pin₂ and water as a hydrogen donor enables selective reduction of imidazo[1,2-a]pyridines to tetrahydro derivatives, tolerating diverse functional groups .

Q. How are these compounds characterized to confirm structural integrity?

Methodological Answer:

  • Multi-spectral analysis : ¹H/¹³C NMR for hydrogen/carbon environment mapping (e.g., DMSO-d₆ or CDCl₃ solvents), IR for functional group identification (e.g., carbonyl stretches at ~1720 cm⁻¹), and HRMS for molecular weight validation (e.g., deviations < 0.02 Da between calculated/observed values) .
  • Melting points (199–225°C) and purity (55–61%) are critical for assessing crystallinity and stability .

Q. What substituents are commonly introduced to modulate biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., 4-nitrophenyl, 4-bromophenyl) or hydrophobic moieties (e.g., benzyl, phenethyl) are introduced at positions 3, 5, and 7 to enhance bioactivity. Substituent selection impacts solubility, metabolic stability, and target binding .

Advanced Research Questions

Q. How can enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines be achieved?

Methodological Answer:

  • Ru/NHC-catalyzed asymmetric hydrogenation provides enantiomeric ratios up to 98:2. Key factors include catalyst loading (e.g., 2 mol%), solvent (THF or toluene), and substrate functionalization (e.g., unprotected amines). This method avoids protecting groups, streamlining synthesis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR shifts across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent conformational changes.
  • Purity reassessment : Use HRMS to detect impurities (e.g., unreacted intermediates) that distort spectral signals. For example, discrepancies in ¹³C NMR may arise from residual DMSO-d₆ .

Q. How can computational models predict the bioactivity of these derivatives?

Methodological Answer:

  • Graph neural networks (e.g., GraphscoreDTA) predict binding affinities by analyzing 3D ligand-protein interactions. For example, RMSE values as low as 0.20 were achieved for tetrahydroimidazo-pyridine derivatives targeting enzymes like O-GlcNAcase .

Q. What mechanistic insights explain the efficiency of transfer hydrogenation in synthesizing tetrahydroimidazo cores?

Methodological Answer:

  • Pd-H intermediates facilitate hydrogen transfer from water, activated by B₂pin₂. Kinetic studies show pseudo-first-order dependence on Pd catalyst concentration, with turnover frequencies (TOF) influenced by substituent electronic effects .

Q. How do photophysical properties impact applications in photodynamic therapy?

Methodological Answer:

  • Singlet oxygen (¹O₂) quantum yields (0.01–0.1 relative to phenalenone) are measured via time-resolved phosphorescence in D₂O. Quenching rate constants (kqΔ = 0.82–6.74 × 10⁹ M⁻¹s⁻¹) correlate with substituent hydrophobicity, critical for optimizing photosensitizer efficiency .

Q. What experimental designs optimize reaction yields for halogenated derivatives?

Methodological Answer:

  • Microwave-assisted synthesis reduces reaction times (e.g., 1–3 hours vs. 24 hours conventional) and improves yields (up to 67%) by enhancing thermal homogeneity. Solvent systems (e.g., methanol/water mixtures) and acid catalysts (e.g., TFA) are key variables .

Q. How are antifungal activities of these derivatives evaluated methodologically?

Methodological Answer:

  • Minimum inhibitory concentration (MIC) assays against Candida spp. and Aspergillus spp. are performed with structural analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazides). Activity correlates with electron-deficient aryl substituents and hydrogen-bonding motifs .

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